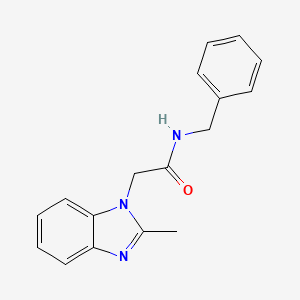
N-benzyl-2-(2-methyl-1H-benzimidazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-(2-methyl-1H-benzimidazol-1-yl)acetamide, also known as BMA-10, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications. BMA-10 belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of N-benzyl-2-(2-methyl-1H-benzimidazol-1-yl)acetamide is not fully understood. However, it has been suggested that N-benzyl-2-(2-methyl-1H-benzimidazol-1-yl)acetamide may act as an inhibitor of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, N-benzyl-2-(2-methyl-1H-benzimidazol-1-yl)acetamide may increase the levels of acetylcholine in the brain, which could improve cognitive function. N-benzyl-2-(2-methyl-1H-benzimidazol-1-yl)acetamide has also been shown to have antioxidant properties, which may protect against oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-benzyl-2-(2-methyl-1H-benzimidazol-1-yl)acetamide has been shown to have various biochemical and physiological effects. In animal studies, N-benzyl-2-(2-methyl-1H-benzimidazol-1-yl)acetamide has been found to improve cognitive function and memory. N-benzyl-2-(2-methyl-1H-benzimidazol-1-yl)acetamide has also been shown to reduce inflammation and oxidative stress in the brain. In addition, N-benzyl-2-(2-methyl-1H-benzimidazol-1-yl)acetamide has been shown to have a protective effect on neurons, which could be beneficial in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-benzyl-2-(2-methyl-1H-benzimidazol-1-yl)acetamide in lab experiments is its relatively simple synthesis method. However, one limitation is that N-benzyl-2-(2-methyl-1H-benzimidazol-1-yl)acetamide has low solubility in water, which could make it difficult to administer in certain experiments. In addition, more research is needed to fully understand the mechanism of action of N-benzyl-2-(2-methyl-1H-benzimidazol-1-yl)acetamide and its potential side effects.
Direcciones Futuras
There are several future directions for the study of N-benzyl-2-(2-methyl-1H-benzimidazol-1-yl)acetamide. One direction is to investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Another direction is to further explore its anti-inflammatory and antioxidant properties and its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, more research is needed to fully understand the mechanism of action of N-benzyl-2-(2-methyl-1H-benzimidazol-1-yl)acetamide and its potential side effects.
Métodos De Síntesis
The synthesis of N-benzyl-2-(2-methyl-1H-benzimidazol-1-yl)acetamide involves the reaction of 2-methyl-1H-benzimidazole with benzyl chloroformate and then with N-acetylglycine. The resulting product is then treated with ammonia to obtain N-benzyl-2-(2-methyl-1H-benzimidazol-1-yl)acetamide. The overall yield of this synthesis method is around 60%.
Aplicaciones Científicas De Investigación
N-benzyl-2-(2-methyl-1H-benzimidazol-1-yl)acetamide has shown promising results in various scientific research applications. It has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. N-benzyl-2-(2-methyl-1H-benzimidazol-1-yl)acetamide has also been investigated for its anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
N-benzyl-2-(2-methylbenzimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-13-19-15-9-5-6-10-16(15)20(13)12-17(21)18-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBJGKNKUVQWRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(2-methyl-1H-benzimidazol-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5878332.png)
![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N'-({5-[(2-methoxyphenoxy)methyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5878336.png)

![5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-1-ylacetonitrile](/img/structure/B5878347.png)
![N~2~,N~2~-diethyl-3-methyl-5-{[3-(4-methylphenyl)acryloyl]amino}-2,4-thiophenedicarboxamide](/img/structure/B5878363.png)






![1-[3-(4-fluorophenyl)acryloyl]-4-(2-pyridinyl)piperazine](/img/structure/B5878417.png)
